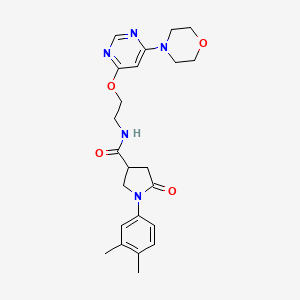

1-(3,4-dimethylphenyl)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a 3,4-dimethylphenyl group at the pyrrolidine nitrogen and a morpholinopyrimidinyl-oxyethyl chain at the carboxamide nitrogen. The pyrrolidine ring provides conformational flexibility, while the 3,4-dimethylphenyl group enhances lipophilicity.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O4/c1-16-3-4-19(11-17(16)2)28-14-18(12-22(28)29)23(30)24-5-8-32-21-13-20(25-15-26-21)27-6-9-31-10-7-27/h3-4,11,13,15,18H,5-10,12,14H2,1-2H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXCPYYFKYDNCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCOC3=NC=NC(=C3)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-5-oxopyrrolidine-3-carboxamide, a compound with the CAS number 1172288-67-3, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 439.5 g/mol. Its structure features a pyrrolidine core linked to a morpholinopyrimidine moiety, which is significant for its biological interactions.

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. For instance, derivatives of 5-oxopyrrolidine have demonstrated cytotoxic effects in cancer cell lines, including A549 (human lung cancer). The mechanism often involves inducing apoptosis or inhibiting cell proliferation:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-fluorobenzimidazole derivative | A549 | 10 | Induces apoptosis via mitochondrial pathway |

| Novel pyrrolidine derivative | HeLa | 15 | Inhibits cell cycle progression |

These studies underline the importance of further investigating the specific biological mechanisms through which this compound operates .

Case Study 1: Antimicrobial Screening

A recent study screened various pyrrolidine derivatives for their antimicrobial activity against WHO-priority pathogens. The results highlighted that modifications in the side chains significantly affected the MIC values, indicating a structure-activity relationship that could be exploited for drug design.

Case Study 2: Cytotoxicity in Cancer Models

In vitro tests on human cancer cell lines have shown that certain modifications to the pyrrolidine structure can enhance cytotoxicity. For example, introducing electron-withdrawing groups significantly increased potency against A549 cells, suggesting that further optimization could yield more effective anticancer agents.

Comparison with Similar Compounds

Key Observations:

- Aryl Groups : The 3,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to 4-fluorophenyl () or methoxyphenyl (). This may enhance membrane permeability but reduce aqueous solubility.

- Heterocyclic Chains: The morpholinopyrimidine chain distinguishes the target compound from analogues with thiadiazole () or pyridine (). Morpholine’s oxygen atoms improve solubility, whereas thiadiazole or pyridine may prioritize target-binding specificity.

Physicochemical Properties

- Solubility : Morpholine’s hydrophilic nature may counterbalance the lipophilic 3,4-dimethylphenyl group, yielding moderate solubility. In contrast, the thiadiazole () and bromophenyl () analogues likely exhibit lower solubility.

- logP : Estimated logP for the target compound is ~3.5 (predicted via ChemDraw), higher than the 4-fluorophenyl analogues (~2.8–3.0) due to the dimethyl substitution.

Q & A

Q. What are the key structural features of 1-(3,4-dimethylphenyl)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)-5-oxopyrrolidine-3-carboxamide, and how do they influence its reactivity or biological interactions?

Answer: The compound contains three critical structural motifs:

- A 5-oxopyrrolidine-3-carboxamide core , which introduces conformational rigidity and hydrogen-bonding capacity.

- A 3,4-dimethylphenyl group , enhancing lipophilicity and potential π-π stacking interactions with hydrophobic protein pockets.

- A 6-morpholinopyrimidin-4-yl ether-linked ethyl chain , contributing to solubility and serving as a hydrogen-bond acceptor via the morpholine oxygen and pyrimidine nitrogen atoms .

These groups collectively influence pharmacokinetic properties (e.g., logP, solubility) and target engagement. For example, the morpholine-pyrimidine moiety is often associated with kinase inhibition, while the dimethylphenyl group may enhance membrane permeability.

Q. What synthetic routes are commonly employed to prepare pyrrolidine-3-carboxamide derivatives like this compound?

Answer: Synthesis typically involves:

Core formation : Cyclization of succinic anhydride derivatives with amines to generate the pyrrolidine ring (e.g., via reflux in p-xylene with hydrazide intermediates) .

Functionalization : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to introduce the morpholinopyrimidine ether and dimethylphenyl groups.

Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the product .

Key parameters include solvent polarity (e.g., DMF for coupling reactions), temperature control to avoid side reactions, and catalyst selection (e.g., Pd for cross-couplings).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for SN2 substitutions, while toluene or xylene aids in cyclization .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Pd catalysts enhance coupling efficiency for pyrimidine-ether formation .

- Temperature control : Stepwise heating (e.g., 80°C for cyclization, room temperature for sensitive substitutions) minimizes decomposition.

- In-line analytics : Use HPLC or LC-MS to monitor intermediate formation and adjust conditions dynamically .

For scale-up, continuous flow reactors may reduce batch variability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki). Validate using standardized protocols (e.g., NIH/NCATS guidelines).

- Off-target effects : Perform counter-screening against related targets (e.g., kinase panels) to identify selectivity issues .

- Structural analogs : Compare activity with analogs lacking the morpholine or dimethylphenyl groups to isolate pharmacophore contributions .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Q. What analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?

Answer:

- For degradation profiling :

- HPLC-PDA/MS : Track degradation products in simulated gastric fluid (pH 2) or plasma .

- NMR stability studies : Monitor structural integrity in D₂O or PBS over 24–72 hours.

- Thermal stability : DSC/TGA to assess melting points and decomposition temperatures .

- Light sensitivity : UV-Vis spectroscopy under controlled光照 conditions to evaluate photodegradation.

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer: SAR strategies include:

Analog synthesis : Modify substituents (e.g., replace morpholine with piperazine or vary dimethylphenyl halogens) .

Biological testing : Screen analogs against primary and secondary targets to identify critical functional groups.

Computational tools :

- QSAR models : Train using descriptors like molecular weight, topological polar surface area, and Hammett constants.

- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in complex biological systems?

Answer:

- Target deconvolution :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance.

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .

- In silico docking : Prioritize targets using databases like ChEMBL or BindingDB .

Q. How can researchers address poor solubility or stability during in vivo studies?

Answer:

- Formulation strategies :

- Use cyclodextrins or lipid nanoparticles for encapsulation.

- Adjust pH in parenteral formulations (e.g., citrate buffer for IV delivery) .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the carboxamide or morpholine to enhance bioavailability .

Q. What cross-disciplinary approaches can enhance the development of this compound as a pharmacological tool?

Answer:

- Cheminformatics : Integrate PubChem data with in-house screening results to prioritize analogs .

- Microfluidics : Use droplet-based assays for high-throughput toxicity screening .

- Synchrotron crystallography : Resolve co-crystal structures with target proteins to guide optimization .

Q. How should researchers ensure reproducibility when publishing data on this compound?

Answer:

- Detailed protocols : Report exact reaction conditions (e.g., solvent purity, stirring speed) and analytical parameters (e.g., HPLC gradients) .

- Data transparency : Deposit raw NMR, MS, and bioassay data in repositories like Zenodo or ChEMBL.

- Collaborative validation : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.